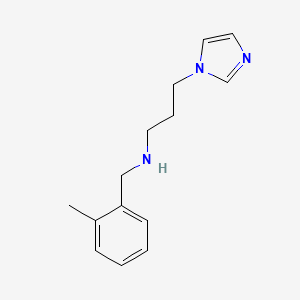
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine typically involves the reaction of 3-(imidazol-1-yl)propylamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
化学反应分析
Types of Reactions
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted imidazole or benzyl groups.
科学研究应用
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
(3-Imidazol-1-yl-propyl)-(2-chlorobenzyl)-amine: Similar structure but with a chlorine substituent on the benzyl group.
(3-Imidazol-1-yl-propyl)-(2-methoxybenzyl)-amine: Similar structure but with a methoxy substituent on the benzyl group.
(3-Imidazol-1-yl-propyl)-(2-nitrobenzyl)-amine: Similar structure but with a nitro substituent on the benzyl group.
Uniqueness
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is unique due to its specific combination of the imidazole ring and the 2-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is a compound of interest due to its unique structural features, including an imidazole ring and a benzyl group. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 229.32 g/mol
- Key Functional Groups :
- Imidazole ring: Contributes to coordination with metal ions and hydrogen bonding.
- Benzyl group: Enhances lipophilicity, facilitating membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions found in enzyme active sites, potentially inhibiting their function.
- Protein-Ligand Interactions : The compound may form hydrogen bonds with amino acid residues in proteins, influencing their activity and stability.
- Bioavailability : The lipophilic nature of the benzyl group may enhance the compound's absorption and distribution in biological systems.
Anticancer Activity
Research into the anticancer properties of this compound is ongoing. The imidazole ring is known for its role in various anticancer agents due to its ability to interact with biological targets involved in cancer progression. However, specific studies detailing the anticancer efficacy of this compound are still required to elucidate its full potential.
Study 1: Structure-Activity Relationship Analysis
A comprehensive study on imidazole derivatives highlighted the importance of structural components for biological activity. It was found that modifications to the imidazole and benzyl groups can significantly influence antimicrobial potency. For instance, certain analogues demonstrated enhanced solubility and stability, which correlated with increased biological activity .
Study 2: Enzyme Interaction Studies
Research focused on enzyme interactions has shown that compounds similar to this compound can effectively inhibit enzymes critical to disease pathways. This suggests that further exploration into this compound could reveal its utility as a therapeutic agent in enzyme-related diseases .
属性
IUPAC Name |
3-imidazol-1-yl-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-13-5-2-3-6-14(13)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDUAQICFOXAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














